2-methyl-5-nitro-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-nitro-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃), a nitro group (-NO₂), and a methyl group (-CH₃) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the nitro group onto a pyridine ring. One common method involves the nitration of 2-methyl-3-(trifluoromethyl)pyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-nitro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2-methyl-5-amino-3-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-carboxy-5-nitro-3-(trifluoromethyl)pyridine.
Scientific Research Applications
2-methyl-5-nitro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitro and trifluoromethyl groups.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine is primarily influenced by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties make the compound a valuable tool in studying molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-nitro-3-(difluoromethyl)pyridine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
2-methyl-5-nitro-3-(chloromethyl)pyridine: Contains a chloromethyl group instead of a trifluoromethyl group.
2-methyl-5-nitro-3-(methyl)pyridine: Lacks the fluorine atoms, having only a methyl group.
Uniqueness
2-methyl-5-nitro-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs.
Properties
CAS No. |
1824299-76-4 |
---|---|
Molecular Formula |
C7H5F3N2O2 |
Molecular Weight |
206.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.